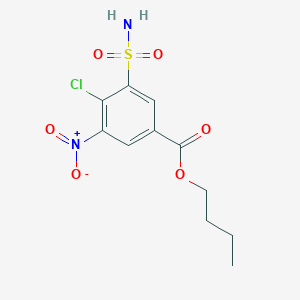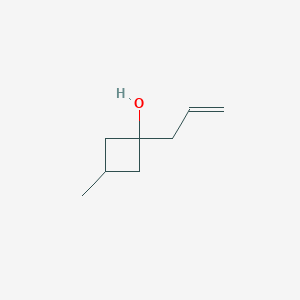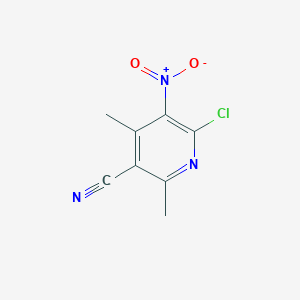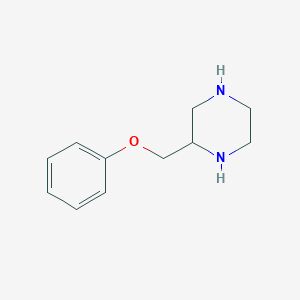
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride is a chemical compound with the molecular formula C6H3Cl2N2O. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 5, a hydroxy group at position 4, and a carboximidoyl chloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride typically involves the chlorination of hydroxy-pyridines. One common method is the reaction of 3,5-dichloro-4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination using thionyl chloride or phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using equimolar POCl3 in a solvent-free or low-solvent environment. This method is advantageous for its simplicity and high yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce various hydroxy derivatives .
科学的研究の応用
3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group and carboximidoyl chloride moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
3,5-dichloro-4-pyridinecarboxaldehyde: A precursor in the synthesis of 3,5-Dichloro-N-hydroxypyridine-4-carbimidoyl Chloride.
4-hydroxy-3,5-pyridinedicarboxylic acid: Another derivative with different functional groups and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
分子式 |
C6H3Cl3N2O |
|---|---|
分子量 |
225.5 g/mol |
IUPAC名 |
3,5-dichloro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H3Cl3N2O/c7-3-1-10-2-4(8)5(3)6(9)11-12/h1-2,12H |
InChIキー |
BVCHNJAOSWWXCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)C(=NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-but-3-enyl-2H-[1,2,3]triazole](/img/structure/B8391712.png)
![TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE](/img/structure/B8391718.png)
![3-Bromo-8-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B8391721.png)
![3-phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B8391723.png)










